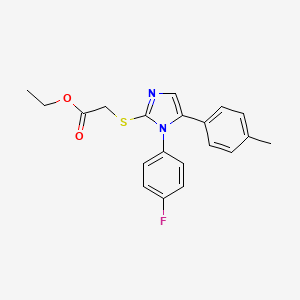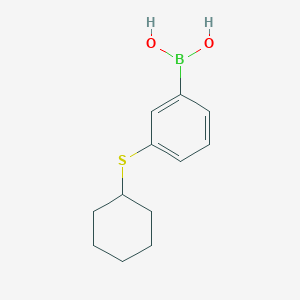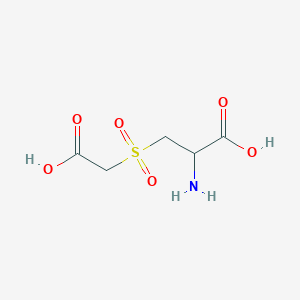![molecular formula C20H17FN4O2S B2919535 N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-03-9](/img/structure/B2919535.png)
N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . These compounds have been studied for their potential as antimalarial agents . They have also been investigated for their antibacterial activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of a conformational restriction strategy . A specific procedure involved the reaction of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 3-methylbenzyl chloride, yielding the desired compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyridine core, which is isoelectronic with that of purines . This core is substituted with a 3-fluorophenyl group and a 3-methylbenzyl group .科学的研究の応用
Herbicidal Activity
Research has highlighted the potential use of [1,2,4]triazolo[4,3-a]pyridine derivatives as herbicides. These compounds, including variants like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests that the triazolopyridine sulfonamide class of chemicals, to which N6-(3-fluorophenyl)-N6-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide belongs, could be effective in controlling weed growth in agricultural settings (Moran, 2003).
Antifungal and Insecticidal Activities
A series of sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety, similar in structure to the chemical , was synthesized and characterized. Some of these derivatives displayed good antifungal activities and insecticidal activity against various pests, indicating the potential for these compounds to be developed into new pesticides (Xu et al., 2017).
Anticancer Properties
Modifications of [1,2,4]triazolo[1,5-a]pyridin derivatives have been explored for their anticancer effects. Replacing certain functional groups in these compounds has led to derivatives with potent antiproliferative activities against human cancer cell lines, suggesting a route for the development of new anticancer agents (Wang et al., 2015).
Antibacterial and Antifungal Activities
Newly synthesized [1,2,4]triazolo[1,5-a]pyridine derivatives have shown significant biological activity against various microorganisms, indicating their potential as antimicrobial agents. These findings suggest the broader applicability of triazolopyridine sulfonamides in developing new antimicrobial treatments (Suresh et al., 2016).
Antimalarial Agents
Exploratory research into novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment has identified compounds with good in vitro antimalarial activity. This positions the chemical class as a promising starting point for future antimalarial drug discovery programs, highlighting the potential therapeutic applications beyond its current known uses (Karpina et al., 2020).
将来の方向性
作用機序
Target of Action
The primary target of this compound is falcipain-2 , an enzyme that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum . Inhibiting this target could prevent haemoglobin hydrolysis, which definitely hinders parasitic growth .
Mode of Action
The compound interacts with its target, falcipain-2, by binding to it and inhibiting its activity . This inhibition disrupts the normal functioning of the malaria parasite, leading to its death .
Biochemical Pathways
The compound affects the biochemical pathway involving the degradation of haemoglobin by the malaria parasite . By inhibiting falcipain-2, the compound prevents the parasite from obtaining the necessary nutrients from haemoglobin, thus disrupting its life cycle .
Pharmacokinetics
It’s known that the compound has a density of 16±01 g/cm3 and a boiling point of 6230±650 °C at 760 mmHg .
Result of Action
The result of the compound’s action is the disruption of the malaria parasite’s life cycle, leading to its death . This is achieved by inhibiting the activity of falcipain-2, preventing the parasite from obtaining necessary nutrients from haemoglobin .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it has a specific boiling point . Additionally, the compound’s efficacy might be influenced by the pH of the environment, as this can affect the compound’s interaction with its target.
特性
IUPAC Name |
N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-4-2-5-16(10-15)12-25(18-7-3-6-17(21)11-18)28(26,27)19-8-9-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBDPVCMFMOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2919454.png)
![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)
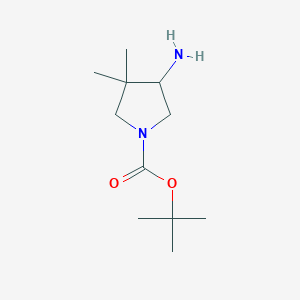
![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)
![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)
![1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2919462.png)

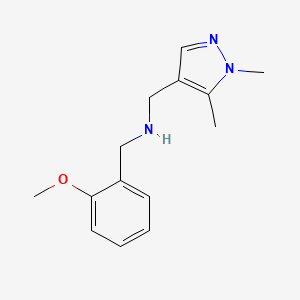
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine](/img/structure/B2919468.png)

